![molecular formula C12H13F2N B2546346 [3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287279-88-1](/img/structure/B2546346.png)
[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
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Overview
Description
[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as DFPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. DFPM is a bicyclic amine that has a unique structure, which makes it an attractive target for drug discovery.
Mechanism of Action
The mechanism of action of [3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. [3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has also been shown to have an effect on the immune system, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of the immune system. [3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has several advantages for lab experiments, including its reproducibility and stability. However, it also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of [3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. One potential direction is the development of new drugs based on the structure of [3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. Another potential direction is the investigation of the mechanism of action of [3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, which may provide insights into its potential applications in the treatment of cancer and other diseases. Additionally, further studies are needed to evaluate the safety and efficacy of [3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in clinical trials.
Synthesis Methods
[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine can be synthesized using several methods, including the reductive amination of 2,5-difluorobenzaldehyde with bicyclo[1.1.1]pentan-1-amine. This method has been proven to be efficient and reproducible, making it a popular choice for the synthesis of [3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine.
Scientific Research Applications
[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been extensively studied for its potential applications in the development of new drugs. It has been shown to have significant activity against several types of cancer, including breast, lung, and prostate cancer. [3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
properties
IUPAC Name |
[3-(2,5-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N/c13-8-1-2-10(14)9(3-8)12-4-11(5-12,6-12)7-15/h1-3H,4-7,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXRWMAYDNKPCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=C(C=CC(=C3)F)F)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
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